9H-fluorene-4-carbonyl chloride
Description
Contextualization within Fluorene (B118485) Chemistry and Acyl Halide Reagents
9H-fluorene-4-carbonyl chloride is an organic compound built upon the tricyclic aromatic hydrocarbon framework of 9H-fluorene. Fluorene and its derivatives are of significant interest to chemists due to their rigid, planar structure and unique electronic properties, which make them valuable cores for functional materials and pharmaceutical agents. The chemistry of the 9H-fluorene ring system is rich, with reactivity at both the aromatic rings and the methylene (B1212753) bridge at the C9 position. Electrophilic substitution reactions, such as Friedel-Crafts acylation, are key methods for functionalizing the aromatic rings. For instance, the acetylation of 9H-fluorene with acetyl chloride and a Lewis acid catalyst like aluminum chloride can yield a mixture of isomers, including 2-acetyl- and 4-acetyl-9H-fluorene. ruc.dkresearchgate.net The formation of the 4-substituted isomer is the foundational step toward producing 9H-fluorene-4-carboxylic acid and its subsequent derivatives.
The functional end of the molecule, the carbonyl chloride group (-COCl), places it in the class of acyl halides. Acyl halides are among the most reactive derivatives of carboxylic acids. The carbon atom of the carbonyl group is highly electrophilic, making it an excellent target for a wide variety of nucleophiles. This high reactivity is central to the utility of compounds like this compound, allowing for the facile formation of new carbon-heteroatom and carbon-carbon bonds under relatively mild conditions. The conversion of the parent carboxylic acid, 9H-fluorene-4-carboxylic acid, into the acyl chloride is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Significance as a Versatile Synthetic Intermediate
The primary significance of this compound lies in its role as a highly versatile synthetic intermediate. Its dual nature—a stable, rigid fluorene backbone and a highly reactive acyl chloride group—allows chemists to introduce the fluorene moiety into a wide array of other molecules. The electrophilic carbonyl chloride readily undergoes nucleophilic acyl substitution with various nucleophiles.
This reactivity allows for the synthesis of a range of derivatives, including:
Amides: Reaction with ammonia, primary, or secondary amines.
Esters: Reaction with alcohols.
Ketones: Reaction with organometallic reagents.
These transformations are fundamental in organic synthesis, making this compound a valuable building block. The derivatives of the closely related 9-(hydroxymethyl)fluorene-4-carboxylic acid, for example, have been reported as useful anchoring groups for solid-phase synthesis, particularly in peptide chemistry. tandfonline.com This highlights the importance of the fluorene-4-carboxylic acid framework and, by extension, its highly reactive acyl chloride derivative, in constructing complex molecular architectures for various applications, from materials science to medicinal chemistry. nih.gov
Properties of this compound
| Property | Value |
| CAS Number | 7315-93-7 alfa-chemistry.combldpharm.comscbt.com |
| Molecular Formula | C₁₄H₉ClO alfa-chemistry.com |
| Molecular Weight | 228.67 g/mol bldpharm.com |
| Boiling Point | 378.5°C at 760 mmHg alfa-chemistry.com |
| Flash Point | 182.3°C alfa-chemistry.com |
| Density | 1.308 g/cm³ alfa-chemistry.com |
Structure
3D Structure
Properties
IUPAC Name |
9H-fluorene-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO/c15-14(16)12-7-3-5-10-8-9-4-1-2-6-11(9)13(10)12/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDQDDUVQIZXFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C31)C(=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305756 | |
| Record name | 9H-fluorene-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7315-93-7 | |
| Record name | NSC171606 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171606 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-fluorene-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 9h Fluorene 4 Carbonyl Chloride
Established Preparative Routes from Carboxylic Acid Precursors
The conversion of carboxylic acids to acyl chlorides is a fundamental transformation in organic synthesis. For 9H-fluorene-4-carboxylic acid, this is typically accomplished using various chlorinating agents, with the choice of reagent often dictated by the desired reaction conditions and the scale of the synthesis.
Thionyl Chloride-Mediated Chlorination Techniques
Thionyl chloride (SOCl₂) is a widely used and cost-effective reagent for the preparation of acyl chlorides from carboxylic acids. The reaction proceeds by converting the carboxylic acid into a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl). masterorganicchemistry.com
A typical procedure involves refluxing a mixture of 9H-fluorene-4-carboxylic acid with thionyl chloride, sometimes in a solvent like dichloromethane (B109758). ijprs.com One documented synthesis reports reacting 9H-fluorene-4-carboxylic acid with thionyl chloride in dichloromethane, followed by refluxing with a slow nitrogen flush for 12 hours at 35°C. After the reaction, excess thionyl chloride and solvent are distilled off under vacuum to yield the solid product, which can be recrystallized from isopropanol (B130326) to achieve high purity (90% yield). ijprs.com The use of thionyl chloride is popular due to its volatility, which allows for easy removal of the excess reagent by distillation. rsc.org
Oxalyl Chloride-Mediated Chlorination Techniques
Oxalyl chloride ((COCl)₂) is another effective reagent for converting carboxylic acids to their corresponding acyl chlorides. commonorganicchemistry.com These reactions are often performed under milder conditions than those using thionyl chloride and are known for producing cleaner reactions with volatile byproducts (CO, CO₂, and HCl). wikipedia.org
The process generally involves stirring the carboxylic acid in a solvent such as dichloromethane at room temperature with oxalyl chloride. commonorganicchemistry.com The reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comorgsyn.org The catalytic mechanism involves the formation of an imidoyl chloride intermediate from DMF and oxalyl chloride, which is the active chlorinating species. wikipedia.org This method is particularly useful for substrates that are sensitive to the higher temperatures often required for thionyl chloride reactions.
Application of Phosphorus Halide Reagents (PCl₃, PCl₅, POCl₃) in Synthesis
Phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also classical reagents for the synthesis of acyl chlorides from carboxylic acids. masterorganicchemistry.comresearchgate.net
Phosphorus pentachloride reacts with carboxylic acids to form the acyl chloride, phosphorus oxychloride (POCl₃), and hydrogen chloride. The reaction is typically vigorous and may not be suitable for all substrates. Phosphorus trichloride also converts carboxylic acids to acyl chlorides, with phosphorous acid as a byproduct. While effective, the use of phosphorus halides can sometimes be complicated by the separation of the product from the phosphorus-containing byproducts.
| Reagent | Typical Conditions | Byproducts | Notes |
| Thionyl Chloride (SOCl₂) | Reflux, neat or in solvent (e.g., DCM) | SO₂, HCl | Excess reagent easily removed by distillation. rsc.org |
| Oxalyl Chloride ((COCl)₂) | Room temperature, in solvent (e.g., DCM), often with catalytic DMF | CO, CO₂, HCl | Milder conditions, volatile byproducts. wikipedia.orgcommonorganicchemistry.com |
| Phosphorus Pentachloride (PCl₅) | Vigorous reaction | POCl₃, HCl | Powerful chlorinating agent. |
| Phosphorus Trichloride (PCl₃) | H₃PO₃ |
Catalysis in Reaction Efficiency and Selectivity (e.g., N,N-Disubstituted Formamides, Pyridine (B92270), Urea)
Catalysts are often employed to enhance the efficiency and selectivity of the chlorination of carboxylic acids.
N,N-Disubstituted Formamides (e.g., DMF): As mentioned, N,N-dimethylformamide (DMF) is a common catalyst, particularly in reactions involving oxalyl chloride and thionyl chloride. nih.govyoutube.com It reacts with the chlorinating agent to form a Vilsmeier-type reagent (an imidoyl chloride), which is a more reactive acylating agent. wikipedia.orgwebsite-files.com This catalytic cycle allows the reaction to proceed under milder conditions and often with higher yields. nih.gov
Pyridine: Pyridine can be used to accelerate reactions with thionyl chloride. rsc.org It acts as a nucleophilic catalyst and also as a base to neutralize the HCl produced during the reaction, which can be beneficial for acid-sensitive substrates.
Advanced and Emerging Synthetic Approaches
While traditional methods are well-established, research into novel synthetic strategies continues to provide milder and more versatile alternatives.
Aromatic Cation-Activated Nucleophilic Acyl Substitution Strategies
A more recent and advanced method for the synthesis of acyl chlorides involves nucleophilic acyl substitution via aromatic cation activation of carboxylic acids. acs.orgnih.gov This strategy offers a rapid conversion of carboxylic acids to acid chlorides under mild, non-acidic conditions, making it suitable for acid-sensitive substrates. organic-chemistry.org
Photoredox Catalysis and Other Modern Approaches in Acyl Chloride Formation
The synthesis of acyl chlorides, traditionally reliant on reagents like thionyl chloride and oxalyl chloride, is undergoing a transformation with the advent of modern catalytic methods. chemguide.co.uklibretexts.org Visible-light photoredox catalysis, in particular, has emerged as a powerful tool, enabling the generation of acyl radicals from a variety of precursors under mild conditions. nih.govthieme-connect.com These reactive acyl radicals can be formed from sources such as aldehydes, α-ketoacids, and carboxylic acids. nih.govnih.gov
One modern approach involves the conversion of aldehydes to acyl chlorides. For instance, a method utilizing a ruthenium-based photocatalyst, Ru(bpy)3Cl2, in the presence of N-chlorosuccinimide and a peroxide, demonstrates the formation of an acid chloride from an aldehyde under visible light. organic-chemistry.org Another innovative strategy uses 3,3-dichlorocyclopropenes and a tertiary amine base to rapidly convert carboxylic acids to acyl chlorides through a process known as aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org
Photoredox catalysis also offers pathways starting from carboxylic acids, which are abundant and structurally diverse. nih.gov In some methods, the carboxylic acid is first converted in situ to a more reactive intermediate, such as a mixed anhydride (B1165640) or an acyl chloride, which can then participate in a photoredox cycle. nih.govrsc.org For example, the transient generation of a reactive anhydride from a carboxylic acid allows for its single-electron reduction by a photoexcited catalyst, like fac-[Ir(ppy)3], leading to the formation of an acyl radical. nih.gov While the direct synthesis of 9H-fluorene-4-carbonyl chloride using these specific photoredox methods is not yet widely documented, these general principles represent a promising frontier. They offer potential for milder reaction conditions and novel reactivity compared to traditional methods. nih.govacs.org
Table 1: Modern Catalytic Approaches for Acyl Chloride Synthesis
| Precursor | Method | Catalyst/Reagent | Key Features |
|---|---|---|---|
| Carboxylic Acid | Aromatic Cation-Activation | 3,3-Dichlorocyclopropenes / Amine Base | Rapid conversion for acid-sensitive substrates. organic-chemistry.org |
| Aldehyde | Visible-Light Photoredox Catalysis | Ru(bpy)3Cl2 / NCS / Peroxide | Mild conditions, direct conversion. organic-chemistry.org |
| Carboxylic Acid | Visible-Light Photoredox Catalysis | fac-[Ir(ppy)3] / Anhydride Formation | Redox-neutral generation of acyl radicals from abundant precursors. nih.gov |
| Carboxylic Acid | In-situ Chlorination & Photoredox | Oxalyl Chloride / Nucleophilic Organic Catalyst | One-pot procedure from readily available carboxylic acids. rsc.org |
Strategic Functionalization of the Fluorene (B118485) Backbone for Regioselective Derivatization
The synthesis of this compound is fundamentally dependent on the regioselective introduction of a functional group at the C4 position of the fluorene core. The precursor molecule, 9H-fluorene-4-carboxylic acid, must first be prepared, as the direct, regioselective carbonylation of the C4-H bond of fluorene is challenging. The functionalization of the fluorene backbone is a critical step that dictates the feasibility of the entire synthesis.
Strategies for functionalizing aromatic backbones often involve electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. rsc.org However, these reactions on fluorene typically yield a mixture of isomers, with the 2-substituted product being the major one due to electronic and steric factors. Achieving substitution at the 4-position requires a more nuanced, multi-step strategy. This could involve directed ortho-metalation, where a directing group installed on the fluorene backbone guides a metalating agent to the adjacent C4 position, which can then be trapped with an electrophile like carbon dioxide.
Another approach involves the C-H functionalization of pre-functionalized fluorene derivatives. rsc.orgresearchgate.net For example, starting with a fluorene molecule that already contains a substituent at a specific position can influence the regioselectivity of subsequent reactions. The development of palladium-catalyzed cross-coupling reactions has also provided powerful tools for constructing specifically substituted fluorene systems. organic-chemistry.org These methods allow for the precise coupling of fluorene-based starting materials with other molecules to build the desired substitution pattern, which could be leveraged to install a carboxyl group or a precursor at the C4 position. The challenge lies in designing a synthetic route that efficiently and selectively targets this less-reactive position. rsc.orgwuttkescience.com
Optimization of Reaction Conditions for Enhanced Purity and Yield in this compound Synthesis
Once the precursor 9H-fluorene-4-carboxylic acid is obtained, its conversion to the target acyl chloride requires careful optimization of reaction conditions to maximize yield and purity. The most commonly employed method for this transformation is the reaction with a chlorinating agent. chemguide.co.ukijprs.com
A documented procedure for the synthesis of this compound involves treating 9H-fluorene-4-carboxylic acid with thionyl chloride (SOCl₂) in a solvent like dichloromethane. ijprs.com The optimization of this process involves several key parameters:
Chlorinating Agent : While thionyl chloride is effective, other reagents like oxalyl chloride, phosphorus pentachloride (PCl₅), or phosphorus trichloride (PCl₃) can also be used. chemguide.co.uklibretexts.org The choice of reagent can impact the reaction conditions and the nature of the byproducts. Thionyl chloride and oxalyl chloride are often preferred because their byproducts (SO₂, HCl, CO, CO₂) are gaseous, which simplifies purification. chemguide.co.ukthieme-connect.com
Solvent : The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane, chloroform (B151607), or toluene, to prevent unwanted side reactions with the highly reactive acyl chloride product. ijprs.com
Temperature and Reaction Time : The reaction of 9H-fluorene-4-carboxylic acid with thionyl chloride has been reported to proceed under reflux at 35°C for 12 hours. ijprs.com Adjusting the temperature can influence the reaction rate; however, higher temperatures might lead to degradation or side product formation. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. ijprs.com
Purification : Achieving high purity is critical, as residual starting material or byproducts can interfere with subsequent reactions. The product is typically a solid that can be purified by recrystallization from a suitable solvent, such as isopropanol, which was reported to yield a pure product with a 90% yield. ijprs.com Isolation may also involve distillation under vacuum to remove excess solvent and volatile reagents before recrystallization. ijprs.com
The optimization of these conditions is essential for developing a robust and scalable synthesis. For instance, studies on the synthesis of other fluorene derivatives have shown that catalyst choice, solvent, and reaction time can significantly impact yield. thieme-connect.de
Table 2: Optimization Parameters for this compound Synthesis
| Parameter | Variable | Reported Condition/Options | Impact on Synthesis |
|---|---|---|---|
| Starting Material | - | 9H-fluorene-4-carboxylic acid | Precursor for the final chlorination step. ijprs.com |
| Reagent | Chlorinating Agent | Thionyl chloride (SOCl₂) | Effective conversion to acyl chloride. ijprs.com |
| Reagent | Chlorinating Agent | Oxalyl chloride, PCl₅, PCl₃ | Alternative reagents with different byproduct profiles. chemguide.co.uklibretexts.org |
| Solvent | Reaction Medium | Dichloromethane | Inert solvent to prevent side reactions. ijprs.com |
| Temperature | Reaction Condition | 35°C (Reflux) | Affects reaction rate and potential for side reactions. ijprs.com |
| Time | Reaction Duration | 12 hours | Should be optimized to ensure complete conversion without degradation. ijprs.com |
| Purification | Post-Reaction | Recrystallization (from isopropanol) | Crucial for removing impurities and achieving high purity. ijprs.com |
| Yield | Outcome | 90% | The reported yield under specific optimized conditions. ijprs.com |
Mechanistic Investigations of 9h Fluorene 4 Carbonyl Chloride Reactivity
Fundamental Principles of Acyl Chloride Electrophilicity
Acyl chlorides are highly reactive derivatives of carboxylic acids, a characteristic attributed to the electronic nature of the carbonyl group and the properties of the chloride substituent. The carbon atom of the carbonyl group is sp² hybridized and bonded to two highly electronegative atoms, oxygen and chlorine. This arrangement results in a significant partial positive charge on the carbonyl carbon, making it a prime target for attack by nucleophiles. google.com
The reactivity of the carbonyl group in 9H-fluorene-4-carbonyl chloride is modulated by the electronic effects of the fused fluorene (B118485) ring system to which it is attached. The fluorene scaffold is a large, conjugated π-system that can influence the electron density at the carbonyl carbon. taylorandfrancis.com
The electronic nature of the fluorene ring system can be understood in part by examining related reactions, such as the Friedel-Crafts acetylation of 9H-fluorene. Computational studies using Density Functional Theory (DFT) on the stabilities of the resulting monoacetyl-9H-fluorene isomers indicate that substitution at the 4-position is electronically viable, though often not the most favored kinetic product compared to the 2-position. researchgate.net This suggests that the 4-position is susceptible to electrophilic attack and, conversely, that a substituent at this position is in electronic communication with the ring.
The key electronic factors at play are:
Resonance: The π-system of the fluorene rings can delocalize electron density. This conjugation can stabilize the acyl chloride molecule; however, it can also slightly reduce the electrophilicity of the carbonyl carbon compared to a non-conjugated system by donating electron density. This effect is generally observed when comparing aromatic acyl chlorides like benzoyl chloride to aliphatic ones like acetyl chloride, with the aromatic variants being slightly less reactive. askfilo.com
Inductive Effect: The electronegative chlorine and oxygen atoms strongly withdraw electron density from the carbonyl carbon, creating a powerful electrophilic site. google.com This inductive withdrawal is the dominant factor contributing to the high reactivity of acyl chlorides.
The high reactivity of acyl chlorides is critically dependent on the chloride ion being an excellent leaving group. A good leaving group is a species that is stable on its own after detaching from the parent molecule. The stability of a leaving group is inversely related to its basicity; weaker bases make better leaving groups. sigmaaldrich.com
The chloride ion (Cl⁻) is the conjugate base of a strong acid, hydrochloric acid (HCl). This means that the chloride ion is a very weak base and, consequently, is highly stable in solution. sigmaaldrich.com During a nucleophilic acyl substitution reaction, the departure of the chloride ion is energetically favorable, which drives the reaction toward the formation of products. prepchem.comlibretexts.org This contrasts sharply with other carboxylic acid derivatives, such as esters or amides, which possess alkoxide (RO⁻) or amide (R₂N⁻) leaving groups. These are the conjugate bases of weak acids (alcohols and amines) and are therefore strong bases and poor leaving groups, rendering esters and amides less reactive than acyl chlorides. nih.gov
Nucleophilic Acyl Substitution Pathways Involving this compound
The primary reaction pathway for this compound is nucleophilic acyl substitution. This mechanism involves two main steps: the addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group. nih.gov
When a nucleophile attacks the carbonyl carbon of this compound, the hybridization of the carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). This creates a short-lived, high-energy species known as a tetrahedral intermediate. wikipedia.org In this intermediate, the original carbonyl oxygen becomes an alkoxide ion, and the nucleophile, the chloride, the fluorene ring, and the oxygen are all attached to the central carbon. taylorandfrancis.com
This intermediate is generally unstable and cannot be isolated under normal reaction conditions. It rapidly collapses to reform a carbonyl double bond by expelling the most stable leaving group. libretexts.org Given that the chloride ion is a much weaker base and thus a far better leaving group than the attacking nucleophile (e.g., an alcohol, amine, or carboxylate), the chloride ion is preferentially eliminated, leading to the substituted product. libretexts.org
While direct spectroscopic observation of the tetrahedral intermediate for this compound is not documented in the literature, its existence is a cornerstone of the accepted mechanism for nucleophilic acyl substitution. The formation of a protonated form of this type of intermediate has been experimentally detected in the gas phase for the reaction of acetyl chloride with ethanol, providing strong evidence for its role in the reaction pathway. nih.gov
The rate and outcome of the nucleophilic acyl substitution reaction are highly dependent on the identity of the nucleophile and the conditions under which the reaction is performed. Key factors include the nucleophile's strength, its steric bulk, and the solvent.
Nucleophile Strength: Stronger nucleophiles react more rapidly with acyl chlorides. For instance, primary amines, being more nucleophilic than their corresponding alcohols, will react more readily to form amides. Weakly nucleophilic species may require a catalyst or higher temperatures to react effectively.
Steric Hindrance: The rate of reaction is sensitive to steric bulk on both the acyl chloride and the nucleophile. The large, rigid fluorene scaffold can create steric hindrance around the 4-position, potentially slowing the reaction compared to a less bulky acyl chloride like benzoyl chloride. Similarly, a bulky nucleophile, such as tert-butanol, will react much more slowly than a smaller one, like methanol, due to the difficulty in approaching the electrophilic carbon. researchgate.net
Reaction Conditions: The choice of solvent can influence reaction rates. Polar aprotic solvents are often used. In many cases, a non-nucleophilic base, such as pyridine (B92270), is added to the reaction. This base serves to neutralize the HCl that is formed as a byproduct, preventing it from protonating the nucleophile (especially if it is an amine) and rendering it non-nucleophilic.
The following table illustrates the expected reactivity trends for this compound with various nucleophiles, based on established principles of nucleophilic acyl substitution.
| Nucleophile | Type | Expected Relative Rate | Product | Notes |
|---|---|---|---|---|
| Aniline (C₆H₅NH₂) | Primary Aromatic Amine | Fast | Amide | Highly nucleophilic; reaction is typically rapid at room temperature. |
| Methanol (CH₃OH) | Primary Alcohol | Moderate | Ester | Less nucleophilic than amines; reaction proceeds readily, often with a base scavenger. |
| tert-Butanol ((CH₃)₃COH) | Tertiary Alcohol | Very Slow | Ester | Significant steric hindrance from both the nucleophile and the fluorene scaffold dramatically reduces the reaction rate. |
| Water (H₂O) | Weak Nucleophile | Moderate to Fast | Carboxylic Acid | Hydrolysis occurs readily, often as an undesirable side reaction if moisture is present. |
Note: The relative rates are qualitative predictions based on general chemical principles, as direct comparative kinetic studies for this specific compound are not widely available.
Impact of the Fluorene Scaffold on this compound Reactivity
The tricyclic 9H-fluorene group imparts distinct steric and electronic properties that differentiate the reactivity of this compound from simpler aromatic acyl chlorides like benzoyl chloride.
Steric Effects: The fluorene scaffold is significantly larger and more rigid than a single benzene (B151609) ring. This bulk imposes considerable steric hindrance around the carbonyl group at the 4-position. This hindrance can impede the approach of a nucleophile to the electrophilic carbonyl carbon, leading to a slower reaction rate compared to a less hindered substrate like benzoyl chloride, especially when bulky nucleophiles are used. researchgate.net
Electronic Effects: The extended π-conjugation of the fluorene system influences the electrophilicity of the carbonyl carbon. As discussed, resonance donation from the aromatic system can stabilize the ground state of the molecule and slightly decrease the partial positive charge on the carbonyl carbon. askfilo.com This electronic stabilization, combined with the steric hindrance, suggests that this compound, while still highly reactive, may be slightly less electrophilic than simpler, non-fused aromatic acyl chlorides. However, the powerful inductive effect of the chloro and carbonyl groups ensures that the compound remains a potent acylating agent. orgsyn.org
Steric Constraints and Accessibility of the Carbonyl Chloride Group
The substitution pattern on an aromatic ring can significantly influence the reactivity of a functional group through steric hindrance. In the case of this compound, the carbonyl chloride moiety is situated at the C4-position, a so-called "bay region" of the fluorene nucleus. This position is flanked by the C5 hydrogen and the condensed benzene ring, which imposes considerable steric bulk around the reactive center.
This steric congestion plays a crucial role in modulating the accessibility of the carbonyl carbon to incoming nucleophiles. For a nucleophilic acyl substitution to occur, the nucleophile must approach the electrophilic carbonyl carbon. The bulky fluorene framework can physically obstruct this approach, slowing down the reaction rate compared to less hindered acyl chlorides.
Studies on the Friedel-Crafts acetylation of 9H-fluorene have shown that substitution at the C2-position is generally favored over the C4-position, a phenomenon attributed in part to the greater steric hindrance at the 4-position. researchgate.net This preference highlights the challenging steric environment around the C4- and C5-positions. The general principle of steric hindrance suggests that bulkier nucleophiles will experience a greater kinetic barrier when reacting with this compound compared to smaller nucleophiles. youtube.comreddit.com
Table 1: Theoretical Effect of Nucleophile Size on Reaction Rate with this compound
| Nucleophile | Relative Size | Predicted Relative Rate of Reaction |
| Ammonia (NH₃) | Small | Fast |
| Diethylamine ((CH₃CH₂)₂NH) | Medium | Moderate |
| tert-Butanol ((CH₃)₃COH) | Large | Slow |
| Triethylamine ((CH₃CH₂)₃N) | Very Large | Very Slow / No Reaction |
This table is illustrative and based on general principles of steric hindrance. Actual reaction rates would require experimental determination.
The accessibility of the carbonyl chloride group is therefore a critical determinant of its reactivity. Any synthetic strategy employing this compound must consider the steric limitations imposed by the fluorene ring system, potentially requiring more forcing reaction conditions or the use of smaller, more reactive nucleophiles to achieve desired transformations.
Electronic Stabilization and Modulation of Electrophilicity by the Fluorenone System
The carbonyl group (-COCl) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The extensive π-system of the fluorene ring can participate in resonance with the carbonyl group. This delocalization can help to stabilize the partial negative charge that develops on the oxygen atom in the tetrahedral intermediate formed during nucleophilic acyl substitution.
The electrophilicity of the carbonyl carbon in this compound is a key factor in its reactivity. A more electrophilic carbon will react faster with nucleophiles. The electronic influence of the fluorene ring can be compared to other aromatic acyl chlorides to understand its relative reactivity.
Table 2: Comparative Electrophilicity of Various Acyl Chlorides
| Compound | Aromatic System | Predicted Relative Electrophilicity |
| Benzoyl chloride | Benzene | High |
| 1-Naphthoyl chloride | Naphthalene | Higher |
| This compound | Fluorene | High to Very High |
| Anthracene-9-carbonyl chloride | Anthracene | Very High |
This table provides a qualitative comparison based on the extent of the conjugated π-system and its ability to stabilize the transition state. The actual order may vary depending on the specific reaction conditions and nucleophile.
Derivatization Strategies and Synthetic Transformations Involving 9h Fluorene 4 Carbonyl Chloride
Amide Formation via Aminolysis Reactions
The reaction of acyl chlorides with amines, known as aminolysis, is a fundamental and highly efficient method for the formation of amide bonds. This transformation is central to the synthesis of numerous compounds in medicinal chemistry and materials science. The general method, often referred to as the Schotten-Baumann reaction, typically involves reacting the acyl chloride with a primary or secondary amine in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct. fishersci.it
9H-fluorene-4-carbonyl chloride readily reacts with primary and secondary amines to yield the corresponding N-substituted 9H-fluorene-4-carboxamides. The reaction proceeds via a nucleophilic acyl substitution mechanism. An amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide product. rsc.org The use of a base, such as pyridine (B92270) or a tertiary amine like triethylamine, is common to drive the reaction to completion. fishersci.it A simple example is the reaction with ammonium (B1175870) hydroxide (B78521) to produce the parent 9-oxo-9H-fluorene-4-carboxamide.
Table 1: Synthesis of Carboxamides from 9-Oxo-9H-fluorene-4-carbonyl chloride
| Amine Reactant | Product | Reaction Type |
| Primary Amine (R-NH₂) | N-Alkyl/Aryl-9-oxo-9H-fluorene-4-carboxamide | Aminolysis |
| Secondary Amine (R₂-NH) | N,N-Dialkyl/Aryl-9-oxo-9H-fluorene-4-carboxamide | Aminolysis |
| Ammonium Hydroxide (NH₄OH) | 9-Oxo-9H-fluorene-4-carboxamide | Aminolysis |
Development of Substituted Fluorenone Carboxamides
The synthesis of substituted fluorenone carboxamides is an area of significant research interest. By selecting appropriately functionalized primary and secondary amines, a diverse library of amide derivatives can be generated from 9-oxo-9H-fluorene-4-carbonyl chloride. These derivatives are explored for various applications, including their potential biological activities. For instance, complex amides based on the fluorene (B118485) scaffold have been investigated as analogues of biologically active compounds. The straightforward nature of amide bond formation allows for the systematic modification of the substituent attached to the amide nitrogen, enabling the fine-tuning of molecular properties.
Ester and Thioester Synthesis
Following the same principle of nucleophilic acyl substitution, this compound can be converted into esters and thioesters through reactions with alcohols, phenols, and thiols.
The reaction of this compound with alcohols (alcoholysis) or phenols (phenolysis) provides a direct route to the corresponding esters. chemguide.co.uk These reactions are typically carried out in the presence of a base like pyridine to act as a catalyst and to scavenge the HCl formed. nih.gov Phenols are generally less nucleophilic than aliphatic alcohols, so their esterification may sometimes require more forcing conditions or conversion to the more reactive phenoxide ion. researchgate.netmasterorganicchemistry.com The existence of compounds such as 9-oxo-9H-fluorene-4-carboxylic acid ethyl ester confirms the successful application of this synthetic strategy. sigmaaldrich.com
Table 2: Esterification of 9-Oxo-9H-fluorene-4-carbonyl chloride
| Nucleophile | Product | Reaction Type |
| Alcohol (R-OH) | Alkyl 9-oxo-9H-fluorene-4-carboxylate | Alcoholysis |
| Phenol (Ar-OH) | Aryl 9-oxo-9H-fluorene-4-carboxylate | Phenolysis |
Thiolysis for Thioester Formation
In a reaction analogous to esterification, thiols (R-SH) can react with this compound to form thioesters. Thiolysis proceeds through the attack of the sulfur nucleophile on the carbonyl carbon. Thioesters are valuable synthetic intermediates and have been studied for their unique reactivity. General protocols for the synthesis of thioesters from acyl chlorides are well-established, often involving mild conditions and the use of a base. organic-chemistry.org
Carbon-Carbon Bond Forming Reactions
Beyond reactions with heteroatom nucleophiles, this compound is a valuable reagent for the formation of carbon-carbon bonds, most notably through Friedel-Crafts acylation.
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring. numberanalytics.comorganic-chemistry.org In this context, this compound acts as the acylating agent. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which coordinates to the carbonyl oxygen and activates the acyl chloride, facilitating the formation of a highly electrophilic acylium ion or a reactive acyl chloride-Lewis acid complex. youtube.com This electrophile is then attacked by an electron-rich aromatic substrate (e.g., benzene (B151609), toluene) to form a new carbon-carbon bond, yielding a fluorenyl ketone. A key advantage of Friedel-Crafts acylation is that the product ketone is deactivated towards further substitution, preventing polyacylation. organic-chemistry.org
While direct examples involving this compound are specialized, the principles of the reaction are broadly applicable. Furthermore, related fluorene acyl chlorides have been used in modern palladium-catalyzed reactions for the formation of ketones, indicating the potential for this class of compounds in advanced C-C bond-forming methodologies. sigmaaldrich.com Such palladium-catalyzed cross-coupling reactions represent a powerful tool for constructing complex molecular architectures. libretexts.orgnih.gov
Table 3: Friedel-Crafts Acylation using 9-Oxo-9H-fluorene-4-carbonyl chloride
| Aromatic Substrate (Arene) | Lewis Acid Catalyst | Product |
| Benzene | AlCl₃ | (9-Oxo-9H-fluoren-4-yl)(phenyl)methanone |
| Toluene | AlCl₃ | (9-Oxo-9H-fluoren-4-yl)(tolyl)methanone |
| Anisole | AlCl₃ | (4-Methoxyphenyl)(9-oxo-9H-fluoren-4-yl)methanone |
Friedel-Crafts Acylations and Related Aromatic Substitutions
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. sigmaaldrich.com In this context, this compound can serve as the acylating agent to introduce the 9H-fluoren-4-oyl group onto a variety of aromatic and heteroaromatic substrates. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which activates the acyl chloride for electrophilic attack. sigmaaldrich.com
The mechanism involves the formation of a highly electrophilic acylium ion through complexation of the Lewis acid with the chlorine atom of the carbonyl chloride group. sigmaaldrich.com This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the corresponding aryl fluoren-4-yl ketone.
While direct studies on the Friedel-Crafts acylation of 9H-fluorene are more common, showing a preference for substitution at the 2- and 7-positions, the use of this compound as the electrophile follows the general principles of the reaction. ruc.dkresearchgate.net The regioselectivity on the substrate will be governed by its existing substituents. However, the reaction's scope can be limited by the reactivity of the aromatic substrate; highly deactivated systems may not react effectively. sigmaaldrich.com Furthermore, the bulky nature of the fluorenyl group can introduce steric hindrance, potentially influencing the reaction rate and yield.
Table 1: Representative Friedel-Crafts Acylation Reactions
| Aromatic Substrate | Catalyst | Expected Product |
|---|---|---|
| Benzene | AlCl₃ | Phenyl (9H-fluoren-4-yl)methanone |
| Toluene | AlCl₃ | (9H-Fluoren-4-yl)(p-tolyl)methanone |
| Anisole | AlCl₃ | (9H-Fluoren-4-yl)(4-methoxyphenyl)methanone |
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Methods and Steric Challenges)
Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile alternative to classical methods like Friedel-Crafts acylation, often providing higher selectivity and functional group tolerance. nih.govthermofisher.comresearchgate.net Palladium-catalyzed reactions, such as the Stille, Suzuki, and Sonogashira couplings, are particularly effective for converting acyl chlorides into ketones and other derivatives. nih.govthermofisher.com
Using this compound as the electrophilic partner, these reactions allow for the formation of a C-C bond between the fluorene carbonyl carbon and various organometallic nucleophiles. For instance, a Stille coupling with an organostannane reagent (R-SnBu₃) in the presence of a palladium catalyst can produce the corresponding ketone, (9H-fluoren-4-yl)(R)methanone, under mild conditions. nih.govorganic-chemistry.org This approach avoids the use of strong Lewis acids and overcomes the regioselectivity issues sometimes encountered in Friedel-Crafts reactions. nih.gov
A significant challenge in these reactions is the steric hindrance imposed by the fluorene moiety. The bulky, rigid structure can impede the approach of reactants to the palladium center during the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). rsc.org This steric bulk may necessitate the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands, such as those derived from di-tert-butylphosphine, which can promote efficient oxidative addition and subsequent steps. nih.govorganic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial to overcome these steric challenges and achieve high yields.
Table 2: Potential Palladium-Catalyzed Coupling Reactions
| Coupling Reaction | Nucleophilic Partner | Catalyst (Example) | Product Type |
|---|---|---|---|
| Stille Coupling | Aryl-, Alkynyl-, or Alkylstannane | Pd(PPh₃)₄ | Ketone |
| Suzuki Coupling | Aryl- or Vinylboronic acid | Pd(OAc)₂ with ligand | Ketone |
| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Ynone |
Reactions with Organometallic Reagents for Ketone Synthesis
The direct addition of organometallic reagents to acyl chlorides is a fundamental transformation for ketone synthesis. The high reactivity of this compound makes it an excellent substrate for these reactions.
Grignard Reagents: Grignard reagents (R-MgX) react rapidly with acyl chlorides. The initial reaction yields a ketone. However, because Grignard reagents are also highly reactive towards ketones, a second addition often occurs, leading to the formation of a tertiary alcohol as a significant byproduct. thermofisher.comwisc.edu This lack of selectivity can be overcome by performing the reaction at low temperatures or by using specific additives. For example, the use of bis[2-(N,N-dimethylamino)ethyl] ether can moderate the Grignard reagent's reactivity, allowing the reaction to stop at the ketone stage and providing the desired product in high yield. wisc.edu
Gilman Reagents: Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are softer, less reactive organometallic reagents compared to Grignards. youtube.com Their reduced reactivity allows them to react selectively with highly electrophilic acyl chlorides but not with the resulting ketone product. This makes Gilman reagents ideal for the high-yield synthesis of ketones from acyl chlorides like this compound, without the concern of over-addition to form alcohols. youtube.com
Reduction and Oxidation Reactions of the Carbonyl Chloride Moiety
The carbonyl chloride group is readily transformed into other oxygen-containing functional groups, namely aldehydes, alcohols, and carboxylic acids, through standard reduction and oxidation (hydrolysis) protocols.
Selective Reduction Pathways to Aldehydes and Alcohols
The reduction of this compound can be controlled to selectively yield either the corresponding aldehyde or primary alcohol.
Reduction to Aldehydes: The partial reduction of an acyl chloride to an aldehyde requires a mild and controlled reducing agent to prevent over-reduction to the alcohol. A classic method is the Rosenmund reduction, which employs hydrogen gas with a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline). Alternatively, hindered hydride reagents such as lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) are highly effective for this transformation at low temperatures. The product of this reaction is 9H-fluorene-4-carbaldehyde.
Reduction to Alcohols: Stronger reducing agents will reduce the acyl chloride completely to a primary alcohol. Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are commonly used. mdpi.com The reaction of this compound with these reagents would proceed through the intermediate aldehyde, which is immediately reduced further to yield (9H-fluoren-4-yl)methanol.
Table 3: Reduction of this compound
| Target Product | Reagent(s) | Reaction Name/Type |
|---|---|---|
| 9H-Fluorene-4-carbaldehyde | H₂, Pd/BaSO₄, quinoline | Rosenmund Reduction |
| 9H-Fluorene-4-carbaldehyde | LiAl(Ot-Bu)₃H | Selective Hydride Reduction |
Controlled Oxidation Strategies to Carboxylic Acids
The term "oxidation" for an acyl chloride typically refers to its conversion back to the parent carboxylic acid. This is most directly accomplished through hydrolysis. Acyl chlorides are highly susceptible to nucleophilic attack by water. The reaction is generally rapid and exothermic, cleaving the acyl-chloride bond to form 9H-fluorene-4-carboxylic acid and releasing hydrochloric acid. This transformation is often carried out using water in a suitable solvent like THF or acetone, sometimes with a mild base (e.g., pyridine) to neutralize the HCl byproduct.
Synthesis of Complex Fluorene-Based Architectures
The true synthetic power of this compound is realized in its application as a key building block for constructing larger, functional, and complex fluorene-based molecular architectures. researchgate.net Fluorene derivatives are prized in materials science for their rigid, planar structure and unique photophysical properties, making them ideal components for organic light-emitting diodes (OLEDs), fluorescent probes, and polymers. nih.govresearchgate.net
The reactive carbonyl chloride handle allows for the covalent attachment of the fluorene unit to other molecular systems. For example:
Polymer Synthesis: Reacting this compound with difunctional monomers, such as diamines or diols, can lead to the formation of polyamides or polyesters, respectively. This incorporates the rigid fluorene unit into the polymer backbone, influencing the material's thermal stability, solubility, and electronic properties.
Dendrimer Construction: Dendrimers are highly branched, tree-like molecules. This compound can be used to attach fluorene units to the surface of a dendrimer core or, conversely, to build dendritic wedges that can be attached to other functional molecules. nih.gov For instance, reaction with an amino-terminated dendrimer would coat its surface with fluorene moieties. nih.gov
Synthesis of Dyes and Probes: The coupling reactions described in section 4.3 can be used to synthesize complex conjugated systems. By coupling this compound with other chromophores or fluorophores, novel dyes with tailored absorption and emission properties can be created for applications in bioimaging and sensor technology. nih.gov
In essence, the synthetic transformations available to this compound provide a gateway to a vast array of advanced materials and complex molecules, where the fluorene core imparts desirable structural and functional properties.
Construction of Polycyclic and Heterocyclic Systems Utilizing this compound as a Building Block
The electrophilic nature of the carbonyl chloride group in this compound facilitates its use in the synthesis of larger polycyclic and heterocyclic frameworks. These reactions are crucial for developing novel compounds with potential applications in medicinal chemistry and materials science. The fluorene moiety, when incorporated into these systems, can impart unique photophysical and electronic properties.
A notable application is in the synthesis of hybrid molecules containing both fluorene and triazole rings. wikipedia.org Triazoles are a class of five-membered heterocyclic compounds known for a broad spectrum of biological activities. The synthesis begins with the preparation of this compound from its corresponding carboxylic acid. wikipedia.org This is typically achieved by reacting 9H-fluorene-4-carboxylic acid with a chlorinating agent like thionyl chloride in a suitable solvent such as dichloromethane (B109758). wikipedia.org The reaction mixture is refluxed to ensure complete conversion, and upon removal of the solvent and excess reagent, the solid this compound is obtained and can be purified by recrystallization. wikipedia.org
| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |
| 1 | 9H-fluorene-4-carboxylic acid, Thionyl chloride | Dichloromethane, Reflux (35°C, 12h) | This compound | 90% | wikipedia.org |
| 2 | This compound, Ammonium thiocyanate, Aniline | Acetone, Reflux | 1-(9H-fluorene-4-carbonyl)-3-phenyl-thiourea | - | wikipedia.org |
Table 1: Synthesis of a Heterocyclic Precursor from this compound.
Integration into Polymeric Structures for Advanced Materials
The fluorene nucleus is a desirable component in polymers for advanced materials due to its rigidity, thermal stability, and unique optoelectronic properties, such as high photoluminescence efficiency. researchgate.netproquest.comnih.gov These characteristics make fluorene-based polymers candidates for applications in organic light-emitting diodes (OLEDs), polymer solar cells, and other organic electronic devices. wikipedia.orgresearchgate.netmdpi.com this compound is a suitable monomer for incorporation into polymers such as polyamides and polyesters through polycondensation reactions.
Polyamides containing a fluorene nucleus have been shown to possess high glass transition temperatures and excellent transparency, making them superior to conventional nylons in applications requiring dimensional stability at elevated temperatures. google.com The general synthesis of these polyamides involves the condensation of a dicarboxylic acid (or its derivative, like a diacyl chloride) with a diamine. google.comyoutube.com
By utilizing this compound in conjunction with a diamine, a polyamide chain can be formed where the fluorene unit is pendant to the polymer backbone. Alternatively, if a fluorene-based diamine is used with a diacyl chloride, the fluorene unit is integrated into the main chain. The reactivity of the acyl chloride group allows for the formation of robust amide bonds under relatively mild conditions. This approach enables the design of high-performance polymers where the properties are tuned by the specific fluorene derivatives and co-monomers used. proquest.com For example, copolymerization of fluorene with other monomers can adjust the band gap and color of light emission in OLEDs. wikipedia.orgnih.gov
| Polymer Type | Monomer 1 (Fluorene-based) | Monomer 2 | Potential Polymer | Key Properties |
| Polyamide | 9,9-bis(4-aminophenyl)fluorene | Terephthaloyl chloride | Aromatic Polyamide | High thermal stability, transparency google.com |
| Polyamide | This compound | Hexamethylenediamine | Aliphatic-Aromatic Polyamide | Enhanced solubility, processability |
| Polyester | 9,9-bis(4-hydroxyphenyl)fluorene | This compound | Aromatic Polyester | High glass transition temperature, optical clarity |
| Polyfluorene Copolymer | 2,7-dibromo-9,9-dioctylfluorene | 4,7-dibromo-2,1,3-benzothiadiazole | Alternating Copolymer | Tunable emission color (e.g., green) for OLEDs wikipedia.org |
Table 2: Representative Examples of Fluorene-Based Polymers and the Potential Role of Carbonyl Chloride Derivatives.
Preparation of Isotopically Labeled Analogues for Mechanistic Probes
Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and to trace the metabolic fate of molecules. By replacing an atom with its heavier, non-radioactive (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O) or radioactive (e.g., ³H, ¹⁴C) isotope, researchers can follow the atom's journey through a chemical or biological process using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
In the context of fluorene chemistry, isotopic labeling has been used to investigate the formation mechanisms of pollutants like dibenzofurans from fluorene precursors during combustion. mdpi.com Similarly, fluorescently labeled nucleosides incorporating fluorene derivatives have been synthesized to act as probes for nucleic acid structures and interactions. nih.gov
While specific literature on the synthesis of isotopically labeled this compound is not prevalent, a general synthetic route can be proposed based on established methods. The synthesis would start from an isotopically labeled precursor. For example, to create a ¹³C-labeled version at the carbonyl position, one would begin with a ¹³C-labeled source, such as ¹³CO₂ or K¹³CN, to synthesize labeled 9H-fluorene-4-carboxylic acid. This labeled acid could then be converted to the target compound, 9H-fluorene-4-[¹³C]carbonyl chloride, using a standard chlorinating agent like thionyl chloride.
Such a labeled compound would be invaluable for:
Mechanistic Studies: Following the carbonyl carbon through complex reactions, such as the formation of heterocyclic rings or polymerization processes, to confirm reaction pathways.
Binding Assays: Quantifying the binding of fluorene-containing ligands to receptors or other biological targets.
Metabolic Tracing: Studying the absorption, distribution, metabolism, and excretion (ADME) of fluorene-based pharmaceutical candidates.
| Labeled Analogue | Isotope | Position of Label | Potential Starting Material | Application |
| 9H-fluorene-4-[¹³C]carbonyl chloride | ¹³C | Carbonyl Carbon | 9H-fluorene-4-[¹³C]carboxylic acid | Mechanistic studies via ¹³C NMR and Mass Spectrometry |
| 9H-fluorene-4-[¹⁴C]carbonyl chloride | ¹⁴C | Carbonyl Carbon | 9H-fluorene-4-[¹⁴C]carboxylic acid | Radiotracer for metabolic studies and binding assays |
| [²H]-9H-fluorene-4-carbonyl chloride | ²H (D) | Aromatic Ring | [²H]-Fluorene | Probing kinetic isotope effects in reactions |
| 9H-fluorene-4-carbonyl-[¹⁸O] chloride | ¹⁸O | Carbonyl Oxygen | H₂¹⁸O (for hydrolysis of a nitrile precursor) | Mechanistic studies of reactions at the carbonyl group |
Table 3: Potential Isotopically Labeled Analogues of this compound and Their Applications.
Spectroscopic and Computational Characterization of 9h Fluorene 4 Carbonyl Chloride and Its Derivatives
Computational Chemistry Approaches for Understanding 9H-fluorene-4-carbonyl chloride
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations serve as a powerful computational microscope for exploring the dynamic nature of molecules like this compound. These simulations model the movement of atoms over time by solving Newton's equations of motion, providing deep insights into the molecule's conformational landscape and its interactions with its environment.
Intermolecular interactions are critical for understanding the solid-state packing and solution-phase behavior of fluorene (B118485) derivatives. tue.nl MD simulations can elucidate several key types of interactions:
C-H···π Interactions: Hydrogen atoms from one molecule can interact with the π-electron cloud of an adjacent fluorene ring. MD can identify the prevalence and geometry of these weak, yet significant, interactions.
Dipole-Dipole Interactions: The polar carbonyl chloride group introduces a significant dipole moment. Simulations in a condensed phase (either solid-state or in a solvent) can model how these dipoles align and interact, influencing properties like solubility and crystal packing. For instance, studies on other fluorene derivatives have shown that modulating intermolecular interactions can tune material properties. rsc.org
By simulating the molecule in various solvents, MD can also reveal how solvent-solute interactions affect conformational preferences. For example, a polar solvent might stabilize a more extended conformation of the carbonyl chloride group, whereas a non-polar solvent might favor a more compact structure. This information is crucial for predicting the behavior of the compound in different chemical environments. nih.gov
Table 1: Key Intermolecular Interactions Investigated by MD Simulations for Fluorene-based Systems
| Interaction Type | Description | Typical Energy Range (kcal/mol) | Relevance to this compound |
| π-π Stacking | Attraction between aromatic rings of adjacent fluorene cores. | 2-10 | Governs crystal packing and aggregation in solution. |
| C-H···π | Interaction of a C-H bond with the π-system of a fluorene ring. | 0.5-2.5 | Contributes to the stability of the solid-state structure. |
| Dipole-Dipole | Electrostatic interaction between the polar C=O and C-Cl bonds. | 1-5 | Influences solubility and orientation in polar media. |
| Halogen Bonding | Interaction between the chlorine atom and a nucleophilic region of another molecule. | 1-5 | Can act as a directional force in crystal engineering. |
Prediction of Spectroscopic Signatures from Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable tools for predicting and interpreting the spectroscopic signatures of molecules like this compound. worldscientific.com These methods provide a direct link between the electronic structure of a molecule and its response to electromagnetic radiation, allowing for the a priori prediction of NMR, IR, and UV-Vis spectra. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can predict the chemical shifts (δ) of NMR-active nuclei such as ¹H and ¹³C with high accuracy. dntb.gov.ua The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensor for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO). unl.edu The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).
For this compound, DFT would predict distinct signals for the aromatic protons on the fluorene core, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl chloride group. The carbonyl carbon itself would be predicted to have a characteristic downfield shift in the ¹³C NMR spectrum. Comparing calculated spectra with experimental data is a powerful method for structural verification.
Vibrational (Infrared) Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies and their corresponding infrared (IR) intensities. researchgate.net These calculations help in assigning the absorption bands observed in an experimental IR spectrum to specific molecular motions (e.g., stretching, bending). For this compound, key predicted vibrational modes would include:
The C=O stretching frequency of the acyl chloride group, typically expected in the range of 1770-1815 cm⁻¹.
The C-Cl stretching frequency.
Aromatic C-H and C=C stretching vibrations characteristic of the fluorene scaffold. Theoretical predictions can be refined by applying scaling factors to the calculated frequencies to better match experimental values. mdpi.com
Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λₘₐₓ) corresponding to π-π* transitions within the conjugated fluorene system. mdpi.com The position and intensity of these absorptions are sensitive to the substitution pattern, and the carbonyl chloride group would be expected to cause a shift in the absorption bands compared to unsubstituted fluorene.
Table 2: Predicted Spectroscopic Data for this compound using DFT
| Spectroscopy Type | Parameter | Predicted Value Range | Structural Feature |
| ¹³C NMR | Chemical Shift (δ) | 165 - 175 ppm | Carbonyl Carbon (C=O) |
| ¹³C NMR | Chemical Shift (δ) | 120 - 150 ppm | Aromatic Carbons |
| ¹H NMR | Chemical Shift (δ) | 7.5 - 8.5 ppm | Aromatic Protons |
| IR | Vibrational Frequency (ν) | 1780 - 1810 cm⁻¹ | C=O Stretch |
| IR | Vibrational Frequency (ν) | 3000 - 3100 cm⁻¹ | Aromatic C-H Stretch |
| UV-Vis | Absorption Max (λₘₐₓ) | 290 - 320 nm | π-π* Transition |
| Note: These are illustrative values based on typical ranges for the given functional groups and may vary depending on the specific computational level of theory and solvent model used. |
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling provides a framework for investigating the detailed pathways of chemical reactions involving this compound at an atomic level. By mapping the potential energy surface of a reaction, these methods can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. This allows for a quantitative understanding of reaction kinetics and selectivity.
The most reactive site of this compound is the electrophilic carbon of the carbonyl chloride group, which is highly susceptible to nucleophilic acyl substitution. libretexts.org This is the primary reaction class for which computational modeling is employed. A typical reaction involves the attack of a nucleophile (e.g., water, an alcohol, or an amine) on the carbonyl carbon. libretexts.orgyoutube.com
Computational elucidation of this mechanism involves several key steps:
Geometry Optimization: The structures of the reactant (this compound and the nucleophile), the expected tetrahedral intermediate, and the final product are optimized to find their lowest energy conformations.
Transition State Searching: Sophisticated algorithms are used to locate the transition state (TS) structure on the potential energy surface. The TS represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path. researchgate.net For a nucleophilic acyl substitution on this compound, the TS would feature a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken C=O π-bond.
Energy Profile Calculation: The relative energies of the reactants, transition state, intermediate, and products are calculated to construct a reaction energy profile. The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), which is directly related to the reaction rate. Studies on similar acyl chlorides show that electron-withdrawing groups on the aromatic ring can lower this activation barrier, making the reaction faster. nih.gov
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation is performed to confirm that the located transition state correctly connects the reactants and the tetrahedral intermediate, thus validating the reaction pathway.
These computational studies can predict how the reactivity of this compound is influenced by the nature of the nucleophile, the solvent, and any catalysts present, providing predictive power for designing synthetic routes. acs.org
Table 3: Computational Steps in Modeling Nucleophilic Acyl Substitution
| Computational Step | Purpose | Information Obtained |
| Geometry Optimization | Find stable structures of all species. | Optimized 3D coordinates and electronic energies of reactants, intermediates, and products. |
| Transition State Search | Locate the highest energy point on the reaction path. | Structure and energy of the transition state. |
| Frequency Calculation | Characterize stationary points and find zero-point energy. | Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency). |
| IRC Calculation | Verify the reaction pathway. | Confirmation that the transition state connects the correct reactant and product states. |
| Solvation Modeling | Account for the effect of the solvent. | More accurate reaction energy profiles in a specific medium. |
Future Research Directions and Unexplored Avenues for 9h Fluorene 4 Carbonyl Chloride Chemistry
Development of Green and Sustainable Synthetic Methodologies for 9H-fluorene-4-carbonyl chloride
The traditional synthesis of this compound typically involves the use of chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride on 9H-fluorene-4-carboxylic acid. chemguide.co.uklibretexts.org While effective, these reagents raise environmental and safety concerns due to the evolution of toxic gaseous byproducts such as sulfur dioxide (SO₂) and hydrogen chloride (HCl). chemguide.co.uk Future research should prioritize the development of greener and more sustainable synthetic routes.
Flow Chemistry: Continuous flow synthesis presents a significant opportunity to improve the safety and efficiency of producing this compound. vapourtec.comresearchgate.net Flow reactors offer superior control over reaction parameters like temperature and mixing, minimizing the risks associated with highly reactive intermediates and exothermic reactions. researchgate.net The in-situ generation of reactive species in a flow system can reduce the need for storing and handling hazardous materials. acs.orgacs.org For instance, the photochemical oxidation of chloroform (B151607) in a flow reactor can produce phosgene (B1210022) on-demand, which can then be used for the chlorination of the carboxylic acid, thereby avoiding the storage of highly toxic phosgene. acs.orgacs.org
Mechanochemistry: This solvent-free or low-solvent technique, which uses mechanical force to induce chemical reactions, is another promising green alternative. The application of mechanochemistry to the synthesis of acyl chlorides could significantly reduce solvent waste and energy consumption.
Alternative Chlorinating Agents: Investigating the use of solid-supported or polymer-bound chlorinating agents could simplify product purification and minimize waste by allowing for the easy recovery and potential reuse of the reagent.
Here is a comparison of traditional and potential green synthetic methods:
| Method | Reagents | Advantages | Disadvantages |
| Traditional Batch | Thionyl chloride, Oxalyl chloride, Phosphorus pentachloride chemguide.co.uklibretexts.org | High yield, well-established | Toxic byproducts, harsh conditions, solvent waste |
| Flow Chemistry | In-situ generated reagents (e.g., phosgene from chloroform) acs.orgacs.org | Enhanced safety, precise control, scalability, reduced waste vapourtec.comresearchgate.net | Requires specialized equipment |
| Mechanochemistry | Solid reagents | Solvent-free, energy-efficient | Scalability can be a challenge |
| Alternative Reagents | Solid-supported chlorinating agents | Easier purification, potential for reagent recycling | May have lower reactivity or require specific conditions |
Innovations in Catalytic Systems for Enhanced Selectivity and Efficiency of its Reactions
The reactions of this compound, particularly in the synthesis of amides and esters, can be significantly improved through innovative catalytic systems. While Friedel-Crafts reactions involving the fluorene (B118485) moiety are known to be catalyzed by Lewis acids like aluminum chloride, future research could focus on catalysis that directly influences the reactivity of the carbonyl chloride group. ruc.dk
Organocatalysis: The use of nucleophilic organocatalysts, such as 4-dimethylaminopyridine (B28879) (DMAP) and its derivatives, is a well-established method for accelerating acylation reactions. Future work could involve the design of more sophisticated organocatalysts that offer enhanced selectivity for specific substrates, particularly in the context of complex molecules with multiple reactive sites.
Transition Metal Catalysis: While less common for acyl chloride reactions, transition metal catalysis could open up new avenues. For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. acs.org Developing palladium or other transition metal catalytic systems that can mediate the coupling of this compound with a broader range of nucleophiles under mild conditions would be a significant advancement.
Biocatalysis: The use of enzymes, such as lipases and proteases, to catalyze the formation of esters and amides from acyl chlorides in non-aqueous media is an emerging area of green chemistry. The high selectivity of enzymes could be harnessed for the synthesis of complex, chiral derivatives of this compound with high enantiopurity.
Exploration of Novel Reactivity Patterns and Unconventional Transformations
Beyond the standard reactions of acyl chlorides, such as amide and ester formation, there is considerable scope for exploring novel reactivity patterns for this compound.
Photoredox and Electrochemical Catalysis: These modern synthetic techniques can enable transformations that are difficult to achieve through traditional thermal methods. For example, photoredox catalysis could be used to generate acyl radicals from this compound, which could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Similarly, electrochemical methods could provide a reagent-free approach to manipulate the reactivity of the acyl chloride group.
Decarbonylative Coupling Reactions: Transition metal-catalyzed decarbonylative coupling reactions, where the carbonyl group is extruded as carbon monoxide, could provide a novel pathway to directly link the fluorene core to other molecular fragments. This would represent a highly efficient and atom-economical transformation.
Reactions with Organometallic Reagents: A systematic investigation of the reactions of this compound with a wide array of organometallic reagents, beyond simple Grignard or organolithium reagents, could lead to the discovery of new and useful transformations for creating complex fluorene-based architectures.
Computational Design and Predictive Modeling for Novel Applications and Derivatives
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties and reactivity of molecules. dntb.gov.uaphyschemres.org Applying these methods to this compound and its potential derivatives can accelerate the discovery of new applications. nih.gov
Predicting Electronic and Photophysical Properties: DFT calculations can be used to predict the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as the absorption and emission spectra of novel derivatives. nih.gov This is particularly relevant for designing new materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where the electronic properties of the fluorene core are paramount. mdpi.com
Modeling Reaction Mechanisms: Computational modeling can provide detailed insights into the mechanisms of both established and novel reactions of this compound. This understanding can guide the optimization of reaction conditions and the design of more effective catalysts.
Virtual Screening of Derivatives: By computationally generating and evaluating a large library of virtual derivatives of this compound, it is possible to identify candidates with desired properties for specific applications before committing to their synthesis. This in silico approach can significantly streamline the research and development process.
A summary of key parameters from DFT studies on related fluorene compounds is presented below:
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Fluorenone nih.gov | -7.99 | -1.53 | 6.46 |
| Fluorenol nih.gov | -7.56 | -1.65 | 5.91 |
These values indicate that modifications to the fluorene core can significantly tune the electronic properties, a principle that can be applied to the design of new derivatives of this compound.
Integration into Emerging Chemical Technologies and Advanced Materials Platforms
The unique combination of a reactive handle (the acyl chloride) and a functional core (the fluorene moiety) makes this compound an ideal candidate for integration into a variety of emerging technologies and advanced materials.
Polymers for Organic Electronics: Fluorene-based polymers are widely used in organic electronics due to their excellent charge transport properties and high photoluminescence efficiency. mdpi.comtandfonline.comtandfonline.com this compound can serve as a key monomer for the synthesis of novel polyesters and polyamides with tailored electronic and optical properties for applications in OLEDs, organic field-effect transistors (OFETs), and sensors. chiralen.com
Porous Organic Frameworks: The rigid and planar structure of the fluorene core makes it an attractive building block for the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). By reacting this compound with appropriate multitopic linkers, it is possible to create highly porous and crystalline materials with potential applications in gas storage, separation, and catalysis.
Supramolecular Chemistry: The fluorene unit can participate in non-covalent interactions, such as π-π stacking. By incorporating this compound into larger molecular architectures, it is possible to design and synthesize novel supramolecular assemblies with interesting self-organization properties and potential applications in areas such as molecular recognition and drug delivery.
Q & A
Q. What are the standard laboratory synthesis protocols for 9H-fluorene-4-carbonyl chloride?
- Methodological Answer : A common method involves reacting 9-fluorenone-4-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (CH₂Cl₂). For example, in the synthesis of derivatives like N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide, this compound (1.2 mmol) is added dropwise to a solution of 2-aminoethanol and triethylamine (Et₃N) in CH₂Cl₂. The reaction is monitored via TLC, followed by washing with water, drying over Na₂SO₄, and crystallization from methanol (75% yield) .
- Key Parameters :
| Reagent | Molar Ratio | Solvent | Reaction Time | Yield |
|---|---|---|---|---|
| SOCl₂ | 1:1.5 | CH₂Cl₂ | 12 hrs | 75% |
Q. How can researchers purify and characterize this compound derivatives?
- Methodological Answer :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) are effective.
- Characterization : Use H-NMR (e.g., aromatic protons at δ 7.2–8.1 ppm), GC-MS (molecular ion peak at m/z 244 for the parent compound), and elemental analysis. For crystallographic confirmation, SHELX or SIR97 software can refine X-ray diffraction data .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Hazards : Moisture-sensitive; reacts violently with water, alcohols, and amines to release HCl gas .
- Protective Measures : Use anhydrous conditions, fume hoods, nitrile gloves, and safety goggles. Store under inert gas (argon) at 2–8°C .
Advanced Research Questions
Q. How does this compound’s reactivity vary with steric or electronic modifications?
- Methodological Answer : Substituents at the fluorene core (e.g., methyl groups) alter electrophilicity. For example, 9-methyl-9H-fluorene-9-carbonyl chloride (CAS 82102-37-2) shows reduced reactivity toward bulky amines due to steric hindrance. Kinetic studies using C-NMR or DFT calculations (e.g., Gaussian 16) can quantify electronic effects .
Q. What strategies resolve contradictions in reaction yields during peptide coupling?
- Methodological Answer : Discrepancies in yields (e.g., 75% vs. 85% in Fmoc-protected derivatives) often stem from moisture exposure or incomplete activation. Optimize by:
- Pre-drying solvents (CH₂Cl₂ over molecular sieves).
- Using coupling agents like HOBt/DIC.
- Monitoring acylation via IR (C=O stretch at ~1750 cm⁻¹) .
Q. How can computational modeling predict the stability of this compound under varying conditions?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) assess hydrolysis rates in aqueous environments. QSPR models correlate logP (3.73 for methyl derivatives) with shelf-life in polar solvents. DFT (B3LYP/6-31G*) calculates transition states for HCl elimination .
Q. What advanced techniques validate byproduct formation during derivatization?
- Methodological Answer :
- LC-MS/MS : Identifies acylated side products (e.g., dimers from over-reaction).
- X-ray crystallography : Resolves structural defects in crystalline derivatives (SHELXL refinement) .
- Table : Common Byproducts and Mitigation
| Byproduct | Source | Mitigation |
|---|---|---|
| Hydrolyzed acid | Moisture exposure | Anhydrous conditions |
| Dimethylamide | Amine contamination | Pre-purify amines |
Q. How is this compound applied in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : As an Fmoc-protecting reagent, it reacts with amino groups under mild conditions (CH₂Cl₂, Et₃N). Post-coupling, the fluorenyl group is cleaved with piperidine/DMF (20% v/v). Monitor deprotection via UV (λ = 301 nm) .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
